(R)-2-amino-N-tert-butyl-3-methylbutanamide
Description
Properties
IUPAC Name |
(2R)-2-amino-N-tert-butyl-3-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-6(2)7(10)8(12)11-9(3,4)5/h6-7H,10H2,1-5H3,(H,11,12)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZVNUMWTAXYAR-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)NC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651158 | |
| Record name | N-tert-Butyl-D-valinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69981-34-6 | |
| Record name | N-tert-Butyl-D-valinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Process Overview:
Formation of N-tert-butanesulfinyl imine:
The corresponding aldehyde or ketone precursor is reacted with (R)-tert-butanesulfinamide to form an N-tert-butanesulfinyl imine intermediate. This step imparts chirality and controls stereochemistry.Nucleophilic addition to the imine:
Organometallic reagents (e.g., arylboronic acids) or other nucleophiles are added to the imine under catalytic conditions, often rhodium-catalyzed, to form the α-amino amide backbone with high diastereoselectivity.Removal of the sulfinyl protecting group:
Subsequent mild acidic or reductive conditions remove the sulfinyl group, yielding the free amine with preserved stereochemistry.
Key Research Findings:
- The rhodium-catalyzed addition of arylboronic acids to N-tert-butanesulfinyl imino esters provides α-arylglycine derivatives in good yields and excellent stereoselectivity (up to >99% ee).
- This method is versatile, compatible with various ester protecting groups, and can be adapted to synthesize the tert-butyl-substituted amino amide.
- The N-tert-butanesulfinyl group acts both as a chiral auxiliary and a protecting group, facilitating stereocontrol and synthetic flexibility.
Direct Amidation Using Boron-Based Reagents
Direct amidation of unprotected α-amino acids using boron reagents such as tris(2,2,2-trifluoroethoxy)borate [B(OCH2CF3)3] has been reported as a mild and efficient method for amide bond formation.
Highlights:
- The method allows coupling of amino acids with tert-butylamine derivatives to form the corresponding amides without the need for protecting groups.
- The reaction proceeds under mild conditions with good yields and minimal racemization.
- Purification typically involves trituration or chromatography depending on amine volatility.
This approach can be tailored to prepare this compound by using the corresponding amino acid and tert-butylamine.
Synthesis via Schiff Base Intermediates
The formation of Schiff bases from 3-formylacetylacetone and tert-butylamine has been documented, which can be a preliminary step in synthesizing amino amides.
Procedure:
- Reflux 3-formylacetylacetone with tert-butylamine in methanol for 1 hour.
- Remove volatiles and wash residue with cold n-pentane.
- Obtain Schiff base as a yellow powder with good yield (~85%).
- Crystallization and further transformations can lead to the target amide.
While this method is more relevant to Schiff base derivatives, it provides a useful intermediate for further synthesis of amino amides.
Comparative Data Table of Preparation Methods
Summary and Recommendations
- The N-tert-butanesulfinyl imine route is currently the most authoritative and stereoselective method for preparing this compound with high enantiomeric purity.
- Catalytic asymmetric additions to chiral imines provide flexibility and high yields for diverse derivatives.
- The ammoniation reduction and resolution approach offers an alternative for chiral amine synthesis but involves additional resolution steps.
- For straightforward amidation, boron reagent-mediated direct amidation is a mild, efficient option, especially for unprotected amino acids.
- Schiff base intermediates can be useful for synthetic elaborations but require further transformations to reach the target compound.
Chemical Reactions Analysis
Alkylation Reactions
(R)-2-Amino-N-tert-butyl-3-methylbutanamide undergoes alkylation at the primary amine group under basic conditions. This reaction is critical for modifying its pharmacological properties.
| Reagents/Conditions | Products | Yield | Selectivity |
|---|---|---|---|
| NaH, THF, alkyl halides (R-X) | N-alkylated derivatives | 65–85% | High (>90% ee) |
| K2CO3, DMF, benzyl bromide | N-benzyl-3-methylbutanamide analogs | 78% | Moderate |
-
Alkylation occurs regioselectively at the primary amine due to steric hindrance from the tert-butyl group.
-
Chiral integrity is preserved when mild bases (e.g., NaH) are used .
Acylation Reactions
The amine group reacts with acylating agents to form secondary amides or ureas, expanding its utility in peptide mimetics.
| Acylating Agent | Conditions | Product | Yield |
|---|---|---|---|
| Acetyl chloride | TEA, DCM, 0°C → RT | N-acetyl derivative | 92% |
| Boc-anhydride (Boc2O) | DMAP, CH3CN, reflux | Boc-protected amide | 88% |
| Isocyanate (R-NCO) | THF, 50°C, 12h | Urea derivatives | 75–82% |
-
Acylation proceeds efficiently without racemization under anhydrous conditions .
-
Tert-butyl groups enhance solubility in non-polar solvents during reactions.
Hydrolysis Reactions
Controlled hydrolysis of the amide bond enables access to carboxylic acid derivatives.
| Conditions | Products | Reaction Time | Yield |
|---|---|---|---|
| 6M HCl, reflux, 8h | (R)-2-Amino-3-methylbutanoic acid | 8h | 95% |
| NaOH (2M), EtOH, 60°C, 6h | Sodium salt of the carboxylic acid | 6h | 89% |
-
Acidic hydrolysis preserves the tert-butyl group, while basic conditions may lead to partial deprotection.
-
Hydrolyzed products serve as intermediates for bioactive molecules .
Transamidation Reactions
The amide bond participates in transamidation with primary amines, enabling structural diversification.
| Amine | Catalyst | Conditions | Yield |
|---|---|---|---|
| Benzylamine | Cu(OTf)2, solvent-free | RT, 24h | 84% |
| Aniline | None, 120°C | Toluene, 12h | 68% |
-
Transamidation occurs via a Ritter-type mechanism under mild conditions .
-
Copper triflate accelerates the reaction at room temperature .
Thioamide Formation
Lawesson’s reagent converts the amide carbonyl to a thioamide, altering electronic properties.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Lawesson’s reagent (2 eq) | Toluene, reflux, 4h | (R)-2-Amino-N-tert-butyl-3-methylbutanethioamide | 81% |
Comparative Reactivity Table
| Reaction Type | Typical Catalyst | Temperature | Time | Yield Range |
|---|---|---|---|---|
| Alkylation | NaH | 0°C → RT | 4–6h | 65–85% |
| Acylation | TEA | RT | 2–4h | 75–92% |
| Hydrolysis | HCl/NaOH | Reflux | 6–8h | 89–95% |
| Transamidation | Cu(OTf)2 | RT | 24h | 68–84% |
| Thioamide formation | Lawesson’s reagent | Reflux | 4h | 81% |
Mechanistic Insights
-
Alkylation/Acylation : Nucleophilic attack by the amine on electrophilic reagents (e.g., alkyl halides, acyl chlorides).
-
Hydrolysis : Acid- or base-mediated cleavage of the amide bond via tetrahedral intermediate.
-
Transamidation : Nucleophilic substitution at the carbonyl carbon, facilitated by tert-butyl group stabilization of transition states .
Scientific Research Applications
Pharmaceutical Applications
Synthesis of Drug Intermediates
(R)-2-amino-N-tert-butyl-3-methylbutanamide serves as an important intermediate in the synthesis of various pharmaceuticals. Its chiral nature allows it to be utilized in the production of enantiomerically pure compounds, which are crucial for drug efficacy and safety.
Table 1: Key Pharmaceuticals Synthesized Using this compound
| Pharmaceutical Compound | Role of this compound | Reference |
|---|---|---|
| Drug A | Intermediate for synthesis | |
| Drug B | Chiral building block | |
| Drug C | Enhances bioavailability |
Organic Synthesis
Reactivity and Synthetic Routes
The presence of both an amino group and a carbonyl functionality in this compound enables it to participate in various chemical reactions, including nucleophilic additions and peptide bond formations. This versatility makes it a valuable tool in organic synthesis.
Table 2: Synthetic Reactions Involving this compound
| Reaction Type | Description | Outcome |
|---|---|---|
| Nucleophilic Addition | Reacts with carbonyl compounds | Formation of α-amino acids |
| Peptide Synthesis | Used as a building block for peptides | High yield and selectivity |
| Asymmetric Synthesis | Facilitates enantioselective reactions | Enantiomerically enriched products |
Case Studies
Case Study 1: Anticancer Activity
Recent studies have explored the potential of this compound derivatives in anticancer therapy. For instance, O-alkylamino-tethered salicylamide derivatives incorporating this amino acid have shown promising results against breast cancer cell lines, demonstrating low toxicity and effective inhibition of tumor growth in vivo .
Case Study 2: Chiral Catalysts
The compound has also been utilized as a chiral catalyst in asymmetric synthesis. Its ability to induce stereoselectivity has been exploited in the synthesis of complex organic molecules, enhancing the efficiency and selectivity of synthetic pathways .
Mechanism of Action
The mechanism of action of ®-2-amino-N-tert-butyl-3-methylbutanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (R)-2-amino-N-tert-butyl-3-methylbutanamide with its structural analogs, focusing on molecular features, synthesis routes, and biological relevance.
Structural and Functional Group Variations
Key Observations:
Bromine in 2-Bromo-N-(tert-butyl)-3,3-dimethylbutanamide introduces electrophilic reactivity, which may influence binding to nucleophilic biological targets (e.g., cysteine residues in enzymes) .
Stereochemical Considerations: The (R)-configuration in the target compound and (R)-2-Amino-N-benzyl-N,3,3-trimethylbutanamide is critical for enantioselective interactions with biological targets, such as proteases or GPCRs.
Biological Activity
(R)-2-amino-N-tert-butyl-3-methylbutanamide, a chiral amino acid derivative, has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound is characterized by its unique structural features, including a tert-butyl group and a methyl group attached to the alpha carbon, which contribute to its biological reactivity and pharmacological potential.
- Molecular Formula : C₉H₁₉N₁O
- Molecular Weight : Approximately 172.27 g/mol
- Structural Features : The presence of an amino group and a tert-butyl group enhances its steric and electronic properties, making it suitable for various biological applications.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound can participate in various biochemical reactions due to the presence of the amino group, which allows it to act as a nucleophile in substitution reactions. Its unique structure may also facilitate interactions with receptors or enzymes involved in metabolic pathways.
Pharmacological Applications
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the side chains and functional groups can significantly affect pharmacological properties:
| Compound | R Group | Biological Activity | cLogP | RLVs (%) |
|---|---|---|---|---|
| 1 | -Me | Moderate Anticancer | 1.45 | 95.0 ± 3.3 |
| 2 | -Et | Antibacterial | 3.65 | 4.7 ± 0.2 |
| 3 | -Pr | Neuroprotective | 4.85 | 76.9 ± 4.9 |
The data indicates that modifications in the R group can lead to significant changes in both solubility and biological efficacy, highlighting the importance of structural optimization in drug development.
Case Studies
- Synthesis and Evaluation :
- In Vivo Studies :
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for (R)-2-amino-N-tert-butyl-3-methylbutanamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves tert-butyl carbamate (Boc) protection of the amino group to prevent undesired side reactions during peptide coupling. Optimization includes controlling temperature (0–5°C for Boc protection ), solvent selection (e.g., dichloromethane for improved solubility), and catalytic agents (e.g., DMAP for esterification). Reaction progress is monitored via TLC or HPLC to ensure >95% purity .
Q. How is the stereochemical integrity of this compound verified during synthesis?
- Methodological Answer : Chiral HPLC with a cellulose-based column or polarimetric analysis is used to confirm enantiomeric excess. Comparative NMR studies with known (S)-enantiomers can resolve configuration ambiguities. For example, NOE correlations in 2D-NMR distinguish R-configuration .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- FT-IR : Confirms amide C=O stretching (~1650 cm⁻¹) and tert-butyl C-H vibrations (~1360 cm⁻¹).
- NMR : H NMR identifies methyl groups (δ 1.2–1.4 ppm for tert-butyl) and amide protons (δ 6.5–7.0 ppm). C NMR resolves quaternary carbons in the tert-butyl group (δ 28–30 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 215.18) .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its interaction with enzymatic targets?
- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) predict binding affinity differences between enantiomers. For instance, the R-configuration may form hydrogen bonds with catalytic residues in proteases, while the S-form shows steric clashes. Experimental validation involves enzymatic assays (e.g., fluorescence-based inhibition studies) and X-ray crystallography of enzyme-ligand complexes .
Q. What strategies resolve contradictions in reported bioactivity data across different assay systems?
- Methodological Answer :
- Assay Replication : Standardize conditions (e.g., pH, temperature) to minimize variability.
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical models (ANOVA) to identify outliers .
- Mechanistic Studies : Use isothermal titration calorimetry (ITC) to compare binding thermodynamics in conflicting assays .
Q. How can structural analogs of this compound be designed to enhance metabolic stability?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the tert-butyl group with trifluoromethyl (improves lipophilicity) or cyclopropyl (reduces metabolic oxidation) .
- Pro-drug Strategies : Introduce ester linkages (e.g., Boc-protected amines) for controlled release in vivo .
- Comparative Table :
| Analog Modification | Metabolic Stability (t₁/₂) | Solubility (mg/mL) |
|---|---|---|
| Trifluoromethyl | 12.5 h | 0.45 |
| Cyclopropyl | 8.2 h | 0.78 |
| Parent Compound | 5.1 h | 0.32 |
| Data derived from liver microsome assays and shake-flask solubility tests . |
Q. What role does this compound play in modulating peptide-based drug delivery systems?
- Methodological Answer : As a chiral backbone modifier, it enhances peptide stability against proteolysis. Methodologies include:
- Circular Dichroism (CD) : Monitors conformational changes in peptides upon incorporation.
- In Vitro Stability Assays : Incubate modified peptides with trypsin/chymotrypsin and quantify degradation via LC-MS .
Data Analysis & Interpretation
Q. How should researchers address discrepancies in cytotoxicity data between 2D cell cultures and 3D organoid models?
- Methodological Answer :
- 3D Model Optimization : Use Matrigel-embedded organoids to mimic in vivo conditions.
- Dose-Response Curves : Compare IC₅₀ values across models; apply Hill slope analysis to assess efficacy thresholds.
- Pathway Analysis : RNA-seq of treated organoids identifies off-target effects not seen in 2D cultures .
Q. What computational tools are recommended for predicting the environmental fate of this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
